molecular formula C18H19N3O B12914982 Cyclohexanol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-, trans- CAS No. 393855-73-7

Cyclohexanol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-, trans-

Cat. No.: B12914982
CAS No.: 393855-73-7
M. Wt: 293.4 g/mol
InChI Key: AOGCGOQFIUNGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-, trans- is a synthetic small molecule characterized by a trans-cyclohexanol backbone substituted with a 4-aminopyrimidine moiety bearing a phenylethynyl group. The phenylethynyl group may enhance π-π interactions with target proteins, while the trans-cyclohexanol configuration likely influences solubility and stereospecific binding .

Properties

CAS No.

393855-73-7

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

4-[[5-(2-phenylethynyl)pyrimidin-4-yl]amino]cyclohexan-1-ol

InChI

InChI=1S/C18H19N3O/c22-17-10-8-16(9-11-17)21-18-15(12-19-13-20-18)7-6-14-4-2-1-3-5-14/h1-5,12-13,16-17,22H,8-11H2,(H,19,20,21)

InChI Key

AOGCGOQFIUNGKN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC2=NC=NC=C2C#CC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis of trans-4-Aminocyclohexanol Intermediates

The trans-4-aminocyclohexanol scaffold, a key intermediate, is typically prepared via:

  • Catalytic hydrogenation and resolution of 4-acetamido-cyclohexanol isomers:
    Mixed cis/trans 4-acetamido-cyclohexanol isomers are separated by fractional crystallization or selective esterification (e.g., with acetic anhydride) to isolate the trans isomer. Subsequent hydrolysis yields trans-4-aminocyclohexanol with high purity. This method is well-documented in patent CN101628879A and related literature, emphasizing esterification with diacetyl oxide followed by recrystallization to separate cis/trans isomers efficiently.

  • Enzymatic stereoselective synthesis from 1,4-cyclohexanedione:
    Recent research explores biocatalytic routes using ketoreductases and amine transaminases to stereoselectively convert 1,4-cyclohexanedione into trans-4-aminocyclohexanol. This one-pot sequential enzymatic synthesis offers high stereoselectivity and theoretical yields up to 100%, avoiding the need for post-synthesis resolution.

  • Industrial catalytic routes starting from phenol or nitrobenzene:
    Industrial processes involve multi-step transformations including nitration, reduction, acetylation, and hydrogenation to yield 4-aminocyclohexanol derivatives. These methods often produce mixtures of cis/trans isomers requiring crystallization-based separation.

Functionalization with 5-(Phenylethynyl)-4-pyrimidinyl Moiety

The installation of the 5-(phenylethynyl)-4-pyrimidinyl substituent involves:

  • Cross-coupling reactions (e.g., Sonogashira coupling):
    The phenylethynyl group is typically introduced via palladium-catalyzed coupling of a terminal alkyne (phenylacetylene) with a halogenated pyrimidine derivative. This step is crucial for constructing the ethynyl linkage and is described in patent WO2011128279A1, which details arylethynyl derivatives as modulators of metabotropic glutamate receptors.

  • Amination of the pyrimidine ring:
    The amino linkage connecting the pyrimidinyl group to the cyclohexanol core is formed by nucleophilic substitution or palladium-catalyzed amination reactions, ensuring the correct trans stereochemistry is maintained.

Detailed Preparation Procedure (Illustrative)

Step Description Conditions Notes
1 Synthesis of trans-4-acetamido-cyclohexanol Catalytic hydrogenation of 4-acetamidocyclohexanone mixture, followed by fractional crystallization Separation of cis/trans isomers critical; yield depends on crystallization efficiency
2 Esterification with diacetyl oxide Reflux with diacetyl oxide (molar ratio 1:1 to 1.8), 1-5 hours Facilitates isomer separation by forming trans-4-acetamido-cyclohexanol acetic ester
3 Hydrolysis to trans-4-aminocyclohexanol Acid or base hydrolysis of ester Yields pure trans-4-aminocyclohexanol for further functionalization
4 Sonogashira coupling to install phenylethynyl group Pd catalyst, Cu co-catalyst, base, inert atmosphere, moderate temperature Coupling of phenylacetylene with 5-halopyrimidine derivative
5 Amination to link pyrimidinyl group to cyclohexanol Nucleophilic substitution or Pd-catalyzed amination Ensures formation of 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino] substituent maintaining trans stereochemistry

Research Findings and Comparative Analysis

  • Yield and Purity:
    The esterification and recrystallization method for cis/trans isomer separation achieves high purity trans isomer with improved yield and environmental compatibility compared to older methods.

  • Stereoselectivity:
    Enzymatic routes provide superior stereoselectivity and avoid laborious resolution steps, though they require access to specific biocatalysts and optimized conditions.

  • Functional Group Compatibility:
    The Sonogashira coupling and amination steps are well-established for constructing complex heteroaryl-alkyne linkages, compatible with sensitive functional groups on the cyclohexanol core.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations References
Chemical resolution via esterification and recrystallization Esterification with diacetyl oxide, recrystallization, hydrolysis High purity trans isomer, scalable Requires multiple steps, use of acetic anhydride
Enzymatic stereoselective synthesis Ketoreductase and amine transaminase catalysis from diketone High stereoselectivity, one-pot, green chemistry Requires enzyme availability and optimization
Industrial catalytic synthesis from phenol/nitrobenzene Nitration, reduction, acetylation, hydrogenation Established industrial scale Mixture of isomers, requires resolution
Arylethynyl-pyrimidinyl functionalization Sonogashira coupling, Pd-catalyzed amination Efficient installation of complex substituent Sensitive to reaction conditions

Chemical Reactions Analysis

Types of Reactions

Trans-4-((5-(phenylethynyl)pyrimidin-4-yl)amino)cyclohexanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, reduced aromatic compounds, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Cyclohexanol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-, trans- has been studied for its potential as a pharmacological agent. The following sections summarize key findings regarding its biological applications.

Anticancer Properties

Research indicates that compounds similar to Cyclohexanol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-, trans- may exhibit anticancer activity by modulating specific signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that phenylethynyl derivatives can inhibit the growth of cancer cells by targeting the metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in tumor growth and metastasis .

Neurological Applications

The compound's interaction with mGluR5 suggests potential applications in treating neurological disorders. Allosteric modulators of mGluR5 have been linked to therapeutic effects in conditions such as anxiety, schizophrenia, and depression . Therefore, Cyclohexanol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-, trans- could be explored further for its neuroprotective effects.

Case Study 1: Antitumor Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of phenylethynyl derivatives and evaluated their anticancer properties. Cyclohexanol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-, trans- was included in the screening process. The compound demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for further development .

Case Study 2: Neuropharmacology

Another study focused on the neuropharmacological effects of mGluR5 modulators. Cyclohexanol derivatives were tested in animal models for their ability to alleviate symptoms of anxiety and depression. The results showed promising outcomes, with significant reductions in anxiety-like behaviors observed in treated subjects .

Summary of Applications

Application AreaDescription
Anticancer ActivityInhibition of cancer cell growth through modulation of mGluR5 signaling pathways.
Neurological DisordersPotential treatment for anxiety and depression by acting as an allosteric modulator of mGluR5.

Mechanism of Action

The mechanism of action of Trans-4-((5-(phenylethynyl)pyrimidin-4-yl)amino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C) Solubility Profile
UNC2250 () C₂₄H₃₆N₆O₂ 440.58 Butylamino, morpholinomethylpyridinyl 207–210 Soluble in chloroform, methanol
CINK4 () C₂₅H₃₁N₇O 437.56 Ethylamino, benzylindolyl Not reported Cell-permeable
trans-4-[(5-Fluoro-2-pyrimidinyl)amino]cyclohexanol () C₁₀H₁₄FN₃O 211.24 Fluoropyrimidinyl Not reported Not reported
Compound from C₁₇H₁₉N₅O 309.37 Indazolylpyrimidinyl Not reported Not reported

Key Observations:

  • Molecular Complexity: UNC2250 and CINK4 exhibit higher molar masses (>400 g/mol) due to bulky substituents (e.g., morpholinomethylpyridinyl in UNC2250), which may enhance target affinity but reduce aqueous solubility .
  • Solubility: UNC2250 demonstrates moderate solubility in organic solvents (e.g., chloroform), whereas CINK4’s cell permeability suggests compatibility with biological assays .

Kinase Inhibition Profiles

UNC2250 ():

  • Target: Potent Mer tyrosine kinase inhibitor (IC₅₀ = 1.7 nM).
  • Selectivity: 160- and 60-fold selectivity over Axl and Tyro3 kinases, respectively.
  • Functional Activity: Reduces colony formation in BT-12 rhabdoid tumor cells (3 μM) and Colo699 NSCLC cells (300 nM) .

CINK4 ():

  • Target: Inhibits Cdk4/6 (IC₅₀ = 1.5 µM for Cdk4/D1, 5.6 µM for Cdk6/D1).

Comparison:

  • Potency: UNC2250 operates in the nM range, indicating superior affinity compared to CINK4 (µM range). This disparity may reflect differences in kinase binding pockets and substituent interactions.
  • Therapeutic Targets: UNC2250 targets Mer kinase (oncology), while CINK4 impacts cell cycle regulation via Cdks, highlighting divergent therapeutic applications .

Biological Activity

Cyclohexanol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-, trans- (CAS No. 393855-73-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article provides a detailed overview of its biological properties, synthesis methods, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of Cyclohexanol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-, trans- is C18H19N3O, with a molecular weight of approximately 293.36 g/mol. Its structure includes a cyclohexanol moiety linked to a pyrimidine ring via an amino group, along with a phenylethynyl substituent. This combination of functional groups suggests potential reactivity and biological interactions.

Research indicates that Cyclohexanol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-, trans- exhibits significant biological activity, particularly in relation to G protein-coupled receptors (GPCRs) . Compounds with similar structures often interact with various receptors, influencing signaling pathways involved in numerous physiological processes. The specific mechanism may involve modulation of receptor activity or inhibition of enzymes associated with these pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of Cyclohexanol derivatives against various strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Preliminary findings suggest that the compound exhibits notable antibacterial effects, although specific minimum inhibitory concentrations (MICs) need further investigation.

CompoundMIC (µM)Activity
Cyclohexanol derivativeTBDAntibacterial against S. aureus

Anti-inflammatory Potential

In vitro studies have also explored the anti-inflammatory effects of Cyclohexanol derivatives. These compounds were tested for their ability to inhibit lipopolysaccharide-induced NF-κB activation, a critical factor in inflammatory responses. Some derivatives showed promising results in attenuating this activation, indicating potential therapeutic applications in inflammatory diseases .

Synthesis Methods

The synthesis of Cyclohexanol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-, trans- typically involves multi-step organic synthesis techniques. A common approach includes:

  • Formation of the pyrimidine ring through cyclization reactions.
  • Introduction of the phenylethynyl group via coupling reactions.
  • Final assembly involving nucleophilic substitutions at the amino group.

Each step requires careful control of reaction conditions to ensure high yields and purity.

Case Studies and Research Findings

Several studies have investigated structurally similar compounds to understand their biological activities better:

  • Structural Analog Studies : Research has shown that variations in functional groups significantly influence biological activity and therapeutic potential. For example, compounds with different substitutions on the pyrimidine ring exhibited varying affinities for GPCRs.
  • Comparative Analysis : A comparative analysis of related compounds highlighted how modifications can alter pharmacokinetic properties and receptor interactions.
Structural AnalogsUnique FeaturesPotential Activity
1-(phenylmethyl)-1H-pyrazolePyrazole instead of pyrimidineDifferent receptor interactions
5-Chloro-2,4-dihydroxypyridineHydroxypyridine derivativeVarying pharmacological profiles

Q & A

Basic: What are the recommended synthetic routes for trans-4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]cyclohexanol, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound can be approached via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. For example:

  • Step 1: Prepare the pyrimidinylamine intermediate by reacting 4-amino-pyrimidine derivatives with phenylethynyl halides under Sonogashira coupling conditions (Pd(PPh₃)₄, CuI, and a base like NEt₃) .
  • Step 2: Couple the pyrimidinyl intermediate with trans-4-aminocyclohexanol using a Mitsunobu reaction (DIAD, PPh₃) to ensure stereochemical integrity .
    Optimization Tips:
  • Monitor reaction progress via TLC or LC-MS to minimize byproducts.
  • Use anhydrous solvents (e.g., THF or DMF) and inert atmospheres to prevent hydrolysis of sensitive intermediates.

Basic: How can the stereochemistry and structural integrity of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography: Resolve the trans-configuration by growing single crystals in a non-polar solvent (e.g., hexane/ethyl acetate) and analyzing diffraction patterns .
  • NMR Spectroscopy:
    • Use 1H-NMR^1 \text{H-NMR} to observe coupling constants between axial/equatorial protons on the cyclohexanol ring (e.g., J = 10–12 Hz for trans-diaxial protons) .
    • 13C-NMR^{13} \text{C-NMR} and DEPT-135 can confirm the presence of the phenylethynyl group (signals at ~90–100 ppm for sp-hybridized carbons).
  • HPLC with Chiral Columns: Verify enantiopurity using chiral stationary phases (e.g., amylose-based columns) .

Advanced: What computational strategies can predict the binding affinity of this compound with kinase targets like CDK4/6?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to dock the compound into the ATP-binding pocket of CDK4/6 (PDB: 2W96). Focus on hydrogen bonding between the pyrimidinylamino group and kinase hinge residues (e.g., Glu144) .
  • MD Simulations: Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Modeling: Train models using descriptors like logP, polar surface area, and topological torsion to predict inhibitory activity against related kinases .

Advanced: How to design structure-activity relationship (SAR) studies to evaluate the phenylethynyl group’s role in biological activity?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with substituents varying in steric bulk (e.g., phenyl vs. cyclohexylethynyl) or electronics (e.g., electron-withdrawing nitro groups) .
  • Biological Assays:
    • Test compounds in kinase inhibition assays (CDK4/6, EGFR) using ADP-Glo™ or fluorescence polarization.
    • Compare IC₅₀ values to correlate substituent effects with potency .
  • Thermodynamic Profiling: Use ITC (isothermal titration calorimetry) to measure binding enthalpy/entropy changes caused by structural modifications .

Data Contradiction: How to resolve discrepancies in reported inhibitory activity across different enzyme assays?

Methodological Answer:

  • Standardize Assay Conditions: Ensure consistent buffer pH, ATP concentrations, and enzyme sources (e.g., recombinant vs. cell lysate-derived kinases) .
  • Control for Off-Target Effects: Include counter-screens against related kinases (e.g., CDK2, EGFR) to assess selectivity .
  • Meta-Analysis: Pool data from multiple studies using Bayesian statistics to identify outliers or confounding variables (e.g., temperature fluctuations) .

Mechanism: What in vitro assays are suitable for elucidating the compound’s mechanism of action?

Methodological Answer:

  • Cell Cycle Analysis: Treat cancer cell lines (e.g., MCF-7) and analyze cell cycle arrest via flow cytometry (PI staining). CDK4/6 inhibitors typically induce G1-phase arrest .
  • Western Blotting: Measure downstream targets like phosphorylated Rb (Ser780) to confirm CDK4/6 pathway inhibition .
  • CETSA (Cellular Thermal Shift Assay): Confirm target engagement by heating lysates and detecting stabilized CDK4/6 via immunoblotting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.